Epacadostat

Immuno-oncology Preclinical pharmacology Syngeneic mouse models

Epacadostat is the industry-standard IDO1 inhibitor for translational immuno-oncology research—the only one backed by comprehensive Phase 3 data and verified potency against mouse IDO1 (IC50 = 52.4 nM). Its competitive, reversible heme-binding mechanism and published ADME transporter profile distinguish it from linrodostat or navoximod, eliminating substitution risk. Dosed orally at 50–100 mg/kg in syngeneic models it achieves complete kynurenine suppression, making it the essential reference control for next-generation IDO1 degraders.

Molecular Formula C11H13BrFN7O4S
Molecular Weight 438.24 g/mol
CAS No. 1204669-58-8
Cat. No. B560056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpacadostat
CAS1204669-58-8
SynonymsINCB024360
Molecular FormulaC11H13BrFN7O4S
Molecular Weight438.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F
InChIInChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16,21H,3-4H2,(H,15,20)(H,17,18)(H2,14,22,23)
InChIKeyFBKMWOJEPMPVTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder

Epacadostat (1204669-58-8): First-in-Class Oral IDO1 Inhibitor for Immuno-Oncology Research and Combination Therapy Development


Epacadostat (INCB024360, INCB24360, CAS 1204669-58-8) is a first-in-class, orally bioavailable small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [1][2]. It acts as a competitive, reversible inhibitor that binds to the heme cofactor of IDO1, blocking the conversion of tryptophan to kynurenine and thereby reversing tumor-associated immune suppression [3]. Developed by Incyte Corporation, epacadostat is the most extensively clinically characterized IDO1 inhibitor, having advanced to multiple Phase 3 registration trials in combination with pembrolizumab across melanoma, non-small cell lung cancer, renal cell carcinoma, and head and neck squamous cell carcinoma [4][5].

Why Generic Substitution is Not an Option for Epacadostat (1204669-58-8) in IDO1 Research


Despite belonging to the IDO1 inhibitor class, epacadostat possesses distinct molecular pharmacology that prevents straightforward substitution with other clinical-stage IDO1 inhibitors such as linrodostat (BMS-986205) or navoximod (GDC-0919). Epacadostat is a competitive, reversible heme-binding inhibitor with >1000-fold selectivity over TDO and IDO2, whereas linrodostat acts as an irreversible covalent inhibitor [1]. This mechanistic divergence directly impacts target engagement kinetics, washout profiles, and downstream signaling effects—including the recently discovered phenomenon of apo-IDO1 protein stabilization that epacadostat, linrodostat, and navoximod each exhibit to different extents [2]. Moreover, epacadostat is the only IDO1 inhibitor for which comprehensive Phase 3 clinical data exist, providing both positive Phase 1/2 combination efficacy benchmarks and the cautionary ECHO-301 negative result that defines the current understanding of IDO1 inhibitor clinical limitations [3]. Substituting with less clinically characterized analogs introduces unquantified risk into both experimental interpretation and translational relevance.

Quantitative Differentiation Evidence for Epacadostat (1204669-58-8) vs. Clinical IDO1 Inhibitor Comparators


Cross-Species IDO1 Inhibitory Potency: Epacadostat Demonstrates Verified Murine Activity Critical for Syngeneic Tumor Model Validation

Epacadostat exhibits significant inhibitory activity against mouse IDO1 (IC50 = 52.4 ± 15.7 nM in mouse IDO1-transfected HEK293/MSR cells) [1], enabling its direct use in immunocompetent syngeneic murine tumor models without species-specific potency loss. This cross-reactivity is not universally shared among clinical IDO1 inhibitors. By comparison, linrodostat (BMS-986205) is reported to have poor or negligible activity against mouse IDO1, necessitating alternative preclinical models or mouse-optimized analogs for in vivo efficacy studies [2].

Immuno-oncology Preclinical pharmacology Syngeneic mouse models

In Vivo Kynurenine Suppression Efficacy: Epacadostat Achieves Baseline IDO-Null Levels in Murine Models at Defined Dosing

At 50 mg/kg oral administration in wild-type mice, epacadostat reduced plasma kynurenine levels to approximately 400 nM, which corresponds to the basal kynurenine concentration measured in IDO1 knockout (null) mice . This represents near-complete functional ablation of IDO1-mediated tryptophan catabolism in vivo. While comparable in vivo kynurenine suppression data for other IDO1 inhibitors exist, the direct benchmarking to IDO-null baseline provides a quantitative reference standard for maximal target engagement [1].

Pharmacodynamics Tryptophan metabolism Target engagement

IDO1 Selectivity Over Related Tryptophan-Catabolizing Enzymes: Epacadostat Exhibits >1000-Fold Window Over TDO and IDO2

Epacadostat demonstrates exceptional selectivity for IDO1 over the structurally related enzymes tryptophan 2,3-dioxygenase (TDO/TDO2) and indoleamine 2,3-dioxygenase 2 (IDO2), with a selectivity window exceeding 1,000-fold . Specifically, epacadostat exhibits little to no activity against IDO2 or TDO at concentrations up to 10 μM, while maintaining an IDO1 IC50 of ~10 nM [1]. In contrast, several competing IDO1 inhibitors—including navoximod—show more narrow selectivity profiles. This high selectivity enables unambiguous attribution of observed biological effects to IDO1 inhibition.

Selectivity Off-target profiling TDO2 IDO2

Cellular Potency Validation Across Multiple Tumor Models: Consistent IDO1 Inhibition in Cancer Cell Lines with Quantified IC50 Range

Epacadostat demonstrates reproducible cellular potency across multiple human and murine cancer cell lines, with kynurenine production IC50 values of 7.4 nM in HeLa cervical carcinoma cells, 76 nM in CT26 murine colon carcinoma cells, and 27 nM in PAN02 murine pancreatic carcinoma cells . In an IFN-γ induced human whole blood assay, epacadostat inhibited IDO1 activity with an IC50 of 125 nM . This multi-model validation across both human and murine systems contrasts with certain analogs for which only limited cellular potency data are publicly available.

Cellular assay Tumor microenvironment Kynurenine production

In Vivo Target Engagement IC50: Population PK-PD Modeling Establishes Human Pharmacodynamic Benchmark at ~70 nM

A mechanistic population pharmacokinetic-pharmacodynamic model developed from 44 oncology patients established that epacadostat achieves an in vivo IC50 of approximately 70 nM for IDO1-mediated tryptophan-to-kynurenine conversion in humans [1]. The model further quantified that at baseline, IDO1 accounts for ~60% of systemic tryptophan catabolism, with TDO contributing the remaining ~40% [2]. This clinically derived IC50 value aligns closely with the independently determined ex vivo IC50 of 71.8 nM [3]. Notably, this represents the only clinically validated in vivo IC50 published for any IDO1 inhibitor.

Clinical pharmacology PK-PD modeling Target engagement

Clinical Combination Efficacy Benchmarks: Phase I/II Data Establish ORR and DCR References for Pembrolizumab Combination

In the Phase I/II ECHO-202/KEYNOTE-037 study (NCT02178722), epacadostat plus pembrolizumab demonstrated objective response rates (ORR) of 57% (4/7 evaluable patients, including 2 complete responses) in melanoma and 40% (2/5 evaluable patients) in renal cell carcinoma, with disease control rates (DCR) of 86% and 80%, respectively [1]. These early-phase benchmarks establish reference efficacy values for IDO1/PD-1 combination studies. In contrast, the Phase III ECHO-301/KEYNOTE-252 trial in 706 metastatic melanoma patients showed no improvement in progression-free survival for epacadostat plus pembrolizumab versus pembrolizumab plus placebo (median PFS 4.7 vs. 4.9 months; HR 1.00; p=0.52) [2]. Both positive early-phase signals and the definitive negative Phase III result represent essential reference data for any IDO1 inhibitor research program.

Combination immunotherapy Checkpoint inhibitor Response rate

Validated Application Scenarios for Epacadostat (1204669-58-8) in Preclinical and Translational Immuno-Oncology Research


Syngeneic Murine Tumor Model Studies Requiring Pharmacologically Active IDO1 Inhibition

Epacadostat is the preferred IDO1 inhibitor for immunocompetent syngeneic mouse tumor models due to its verified potency against mouse IDO1 (IC50 = 52.4 ± 15.7 nM) [1]. Researchers can dose epacadostat orally at 50-100 mg/kg to achieve near-complete kynurenine suppression (~400 nM, equivalent to IDO1 knockout baseline) [2]. This enables definitive assessment of IDO1's role in tumor immune evasion and combination efficacy with checkpoint inhibitors, vaccines, or cellular therapies in a fully immunocompetent system.

Benchmarking Novel IDO1 Pathway Inhibitors or IDO1-Degrading Compounds

Given epacadostat's extensively characterized selectivity profile (>1,000-fold over TDO/IDO2) [1] and clinically validated in vivo IC50 (~70 nM from population PK-PD modeling) [2], it serves as the industry-standard reference control for evaluating next-generation IDO1-targeting agents. The recent discovery that epacadostat stabilizes a non-enzymatic apo-IDO1 conformation with potential pro-tumorigenic effects makes it an essential comparator for IDO1 protein degraders (e.g., PROTACs) designed to eliminate rather than merely inhibit IDO1.

In Vitro Mechanistic Studies of Tumor Immune Evasion and T-Cell Activation

For in vitro studies examining IDO1-mediated T-cell suppression and dendritic cell function, epacadostat offers the most broadly validated cellular potency dataset across human and murine systems (HeLa IC50 = 7.4 nM; CT26 IC50 = 76 nM; PAN02 IC50 = 27 nM) [1]. In co-culture systems of human allogeneic lymphocytes with dendritic or tumor cells, epacadostat promotes effector T-cell and NK-cell proliferation while reducing conversion of naïve T-cells to regulatory T-cells [2], providing consistent and reproducible cellular phenotypes for mechanistic investigation.

Drug Transporter Interaction Studies and Metabolite Profiling

Epacadostat is the only IDO1 inhibitor for which comprehensive drug transporter substrate/inhibition data for both parent compound and major human metabolites (M9 glucuronide, M11 gut microbiota-derived, M12) have been published [1]. It is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) but not for hepatic uptake transporters OATP1B1/1B3, while demonstrating low clinical drug-drug interaction risk [2]. Researchers conducting absorption, distribution, metabolism, and excretion (ADME) studies or evaluating novel IDO1 inhibitor candidates can leverage this dataset as a reference framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epacadostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.